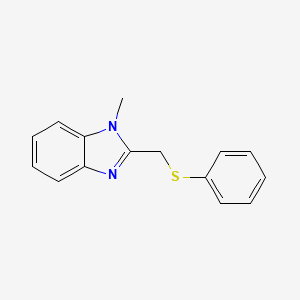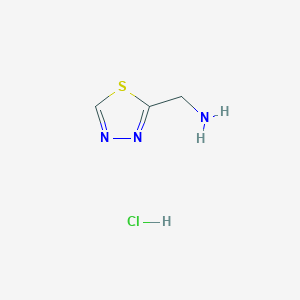
(1,3,4-Thiadiazol-2-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1,3,4-Thiadiazol-2-yl)methanamine hydrochloride” is a compound with the molecular formula C3H5N3S . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been described in various studies . For instance, one study described a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as selective GLS1 inhibitors .Molecular Structure Analysis
The molecular structure of “(1,3,4-Thiadiazol-2-yl)methanamine hydrochloride” can be represented by the InChI code1S/C3H5N3S/c4-1-3-6-5-2-7-3/h2H,1,4H2 . The compound has a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . Physical And Chemical Properties Analysis
“(1,3,4-Thiadiazol-2-yl)methanamine hydrochloride” has a molecular weight of 115.16 g/mol . It has one hydrogen bond donor, four hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 115.02041835 g/mol .Aplicaciones Científicas De Investigación
Anticancer Activity
This compound has been utilized in the synthesis of therapeutic drug molecules demonstrating anticancer properties. Research indicates that derivatives of 1,3,4-thiadiazole show potential in inhibiting cancer cell growth .
Antibacterial and Antimicrobial Properties
Studies have shown that 1,3,4-thiadiazole derivatives can be comparable to amoxicillin in their antibacterial effectiveness. They have also been evaluated for their antimicrobial activities against various strains .
Antifungal Efficacy
The antifungal screening of synthetic conjugates of this compound has been conducted against strains like T. harzianum and A. niger, compared to the standard drug fluconazole .
Antinociceptive Effects
New derivatives of 1,3,4-thiadiazole have been synthesized and investigated for their effects on nociceptive pathways of the nervous system, which could be beneficial in pain management .
Design and Synthesis of Novel Derivatives
The compound serves as a precursor for the design and synthesis of novel derivatives with potential biological activities. This includes exploring its use in creating new antimicrobial agents .
Cytotoxicity Against Human Cancer Cells
A series of derivatives have been designed and synthesized as analogs to existing drugs like sorafenib. These compounds have been evaluated for their cytotoxic effects against various human cancer cell lines including MCF-7, HepG2, A549, and HeLa .
Mecanismo De Acción
Target of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial properties , suggesting that their targets may include bacterial or fungal cells.
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interact with their targets, leading to changes in the target’s function . The specific interactions and resulting changes would depend on the exact nature of the target.
Biochemical Pathways
Given the antimicrobial properties of similar compounds , it is likely that this compound affects pathways related to microbial growth and survival.
Pharmacokinetics
The compound’s molecular weight is 15162 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
Based on the antimicrobial properties of similar compounds , it can be inferred that this compound may inhibit the growth of certain microbes, leading to their death.
Direcciones Futuras
Propiedades
IUPAC Name |
1,3,4-thiadiazol-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S.ClH/c4-1-3-6-5-2-7-3;/h2H,1,4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONMCSRLKPNCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3,4-Thiadiazol-2-yl)methanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2974072.png)
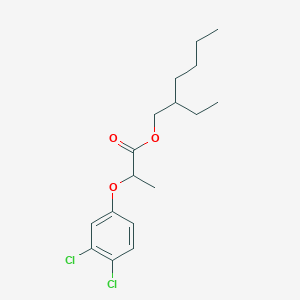
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2974074.png)
![8-(sec-butyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2974078.png)
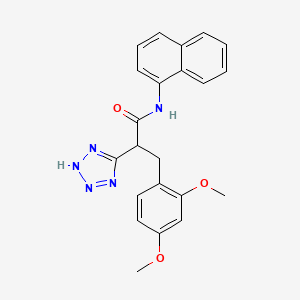



![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2974083.png)
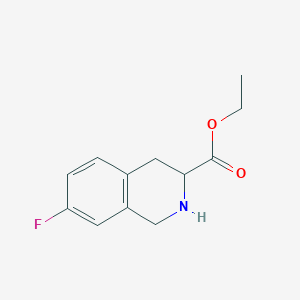
![1-[(E)-2-(3-Chlorophenyl)ethenyl]sulfonyl-2-(3-fluorophenyl)piperazine;hydrochloride](/img/structure/B2974091.png)
![3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2974092.png)
![Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate](/img/structure/B2974094.png)
